molecular formula C9H7NOS3 B2652226 (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one CAS No. 1452310-46-1

(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B2652226
CAS No.: 1452310-46-1
M. Wt: 241.34
InChI Key: ZULTYRGYZCNJJU-DAXSKMNVSA-N
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Description

The compound (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a heterocyclic organic molecule. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thiophene ring, which is a five-membered ring containing sulfur. The presence of these rings makes the compound interesting for various chemical and biological applications due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiophenol and 2-bromo-5-methylthiophene.

    Formation of Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound, such as α-haloketones.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using 2-bromo-5-methylthiophene.

    Final Steps: The final step involves the formation of the methylene bridge between the thiazole and thiophene rings, typically through a Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the double bonds within the rings or the methylene bridge.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or thiophene derivatives.

    Substitution: Various substituted thiazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.

    Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging techniques.

Industry

    Agriculture: The compound can be used in the development of pesticides and herbicides.

    Electronics: Its conductive properties make it useful in the manufacture of electronic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. Its sulfur-containing rings can form strong interactions with metal ions, which are often crucial for the activity of enzymes and other proteins. This can lead to inhibition of enzyme activity or disruption of protein function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are essential in many biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    (5Z)-5-[(5-methylpyridin-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one imparts unique electronic properties that are not present in its analogs with furan or pyridine rings. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and catalysis.

Properties

IUPAC Name

(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULTYRGYZCNJJU-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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